molecular formula C7H14O4 B13547512 2-Hydroxy-3-methoxy-4-methylpentanoicacid

2-Hydroxy-3-methoxy-4-methylpentanoicacid

Cat. No.: B13547512
M. Wt: 162.18 g/mol
InChI Key: MHXYEQWGXREZIA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H14O4 It is a branched-chain fatty acid that features a hydroxy group at the second position, a methoxy group at the third position, and a methyl group at the fourth position on the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-methoxy-4-methylpentanoic acid using a suitable oxidizing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-3-methoxy-4-methylpentanoic acid may involve the use of large-scale reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-methoxy-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-4-methylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylpentanoic acid: Similar structure but lacks the methoxy group.

    3-Methoxy-4-methylpentanoic acid: Similar structure but lacks the hydroxy group.

    2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the methoxy group at the third position.

Uniqueness

2-Hydroxy-3-methoxy-4-methylpentanoic acid is unique due to the presence of both hydroxy and methoxy groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-hydroxy-3-methoxy-4-methylpentanoic acid

InChI

InChI=1S/C7H14O4/c1-4(2)6(11-3)5(8)7(9)10/h4-6,8H,1-3H3,(H,9,10)

InChI Key

MHXYEQWGXREZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)O)O)OC

Origin of Product

United States

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